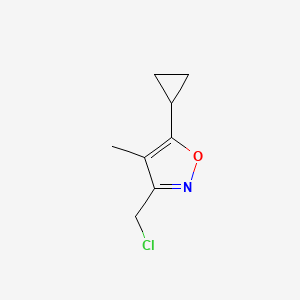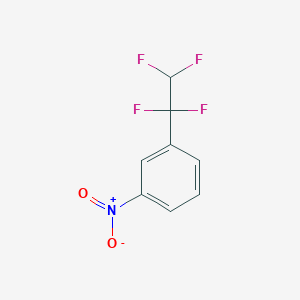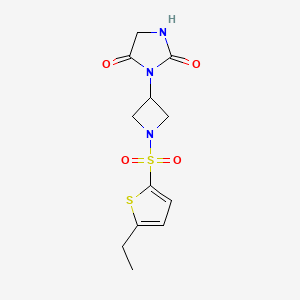
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Agent in Cancer Research
This compound has shown promise as an antiproliferative agent, particularly in the context of breast cancer research. Analogues of this compound have been synthesized and evaluated for their ability to inhibit cell proliferation. They have demonstrated significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the low nanomolar range, indicating high potency .
Tubulin Polymerization Inhibition
The compound and its analogues have been designed to act as colchicine-binding site inhibitors (CBSIs). By replacing the ethylene bridge of combretastatin A-4 with a β-lactam scaffold, these compounds have shown to significantly reduce tubulin polymerization in vitro. This effect is crucial for the development of new chemotherapeutic agents that can disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis .
Cell Cycle Arrest and Apoptosis Induction
Flow cytometry analysis has revealed that certain analogues of this compound can arrest cancer cells in the G2/M phase of the cell cycle. This arrest is a precursor to apoptosis, or programmed cell death, which is a desired outcome when targeting cancer cells for destruction .
Triple-Negative Breast Cancer (TNBC) Treatment
The compound has also been potent against the triple-negative breast cancer (TNBC) cell line MDA-MB-231. TNBC is a particularly aggressive and difficult-to-treat form of breast cancer, and the development of new treatments is of high importance. The compound’s effectiveness against TNBC highlights its potential as a valuable therapeutic agent .
Eigenschaften
IUPAC Name |
3-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-2-9-3-4-11(20-9)21(18,19)14-6-8(7-14)15-10(16)5-13-12(15)17/h3-4,8H,2,5-7H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBXXUBCBNPSMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


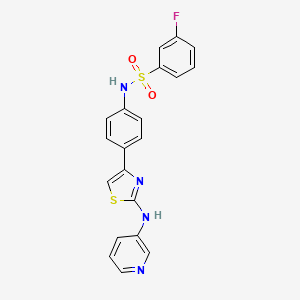
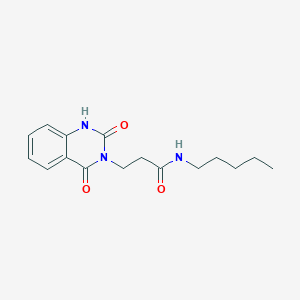
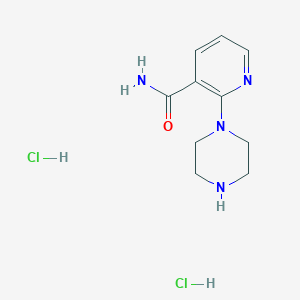
![4-Cyclobutyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2578006.png)
![3-Fluorosulfonyloxy-5-[(methyl-oxo-propan-2-yl-lambda6-sulfanylidene)carbamoyl]pyridine](/img/structure/B2578009.png)
amine](/img/structure/B2578010.png)
![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2578012.png)
![2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2578013.png)
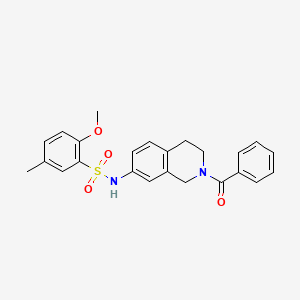
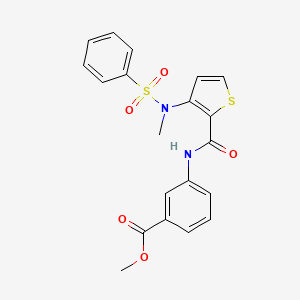
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2578018.png)
